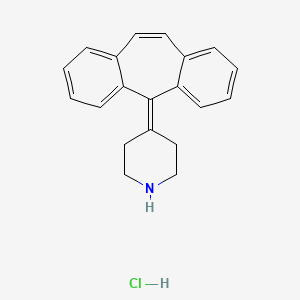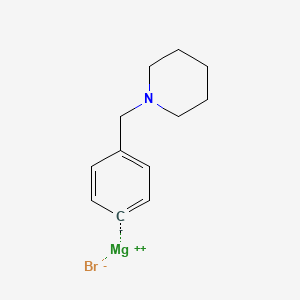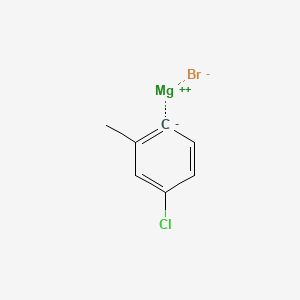![molecular formula C12H16BrMgN B3179412 Bromo[2-(1-piperidinylmethyl)phenyl]magnesium CAS No. 480424-81-5](/img/structure/B3179412.png)
Bromo[2-(1-piperidinylmethyl)phenyl]magnesium
Übersicht
Beschreibung
“Bromo[2-(1-piperidinylmethyl)phenyl]magnesium”, also known as PIPER, is a chemical compound with the molecular formula C12H16BrMgN . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:Br [Mg]C1=C (CN2CCCCC2)C=CC=C1 . This indicates that the compound contains a bromine atom bonded to a magnesium atom, which is further bonded to a phenyl ring. The phenyl ring is substituted at the 2-position with a piperidinylmethyl group . Physical And Chemical Properties Analysis
“this compound” is a brown liquid with a density of 0.9220 g/mL . It has a molecular weight of 278.48 g/mol . It’s highly flammable and reacts violently with water .Wissenschaftliche Forschungsanwendungen
Grignard Reagent Synthesis and Applications
- The compound has been explored in the context of Grignard reagents, which are pivotal in organic synthesis. For instance, the synthesis of stable "inverse" sandwich complexes using activated magnesium, as demonstrated by Krieck et al. (2009), highlights the relevance of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium in creating novel organometallic structures with unique properties like paramagnetism and solvatochromism (Krieck et al., 2009).
- Proost and Wibaut (1940) demonstrated the reactivity of bromopyridines with magnesium, forming Grignard reagents that can react with various electrophiles to produce functionalized pyridine derivatives. This research underscores the utility of this compound in synthesizing complex organic compounds (Proost & Wibaut, 1940).
Chemical Synthesis and Modifications
- The compound finds application in the synthesis of functionalized pyridines, as demonstrated by Song et al. (2004). They efficiently synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, an anticancer agent (Song et al., 2004).
- Pilarska et al. (2017) explored magnesium hydroxide and magnesium oxide, highlighting their applications in various fields, including as flame retardants and antibacterial agents. This study provides insights into the broader applications of magnesium compounds, including this compound (Pilarska et al., 2017).
Applications in Polymerization and Material Science
- Yi and Ma (2013) discussed the use of magnesium and calcium complexes in the ring-opening polymerization of rac-lactide, indicating potential applications of this compound in the field of polymer chemistry (Yi & Ma, 2013).
Magnesium's Role in Human Health
- Although not directly related to this compound, the study by de Baaij et al. (2015) on magnesium's implications in health and disease is noteworthy. It provides a broader context for understanding the significance of magnesium in biological systems (de Baaij et al., 2015).
Safety and Hazards
“Bromo[2-(1-piperidinylmethyl)phenyl]magnesium” is a hazardous chemical. It may cause respiratory irritation, severe skin burns, and eye damage. It’s highly flammable and may form explosive peroxides. It reacts violently with water and is suspected of causing cancer . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. In case of skin contact, immediately remove all contaminated clothing and rinse skin with water .
Eigenschaften
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSHHYKPZNLTP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)
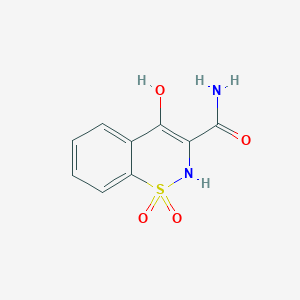
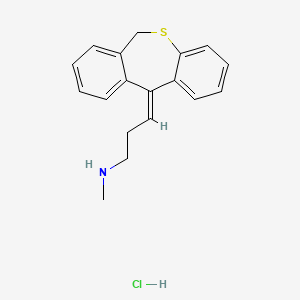
![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
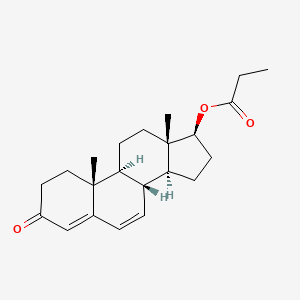
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)
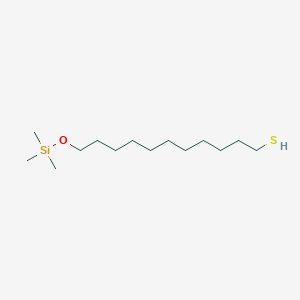
![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)
![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)
